4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

Description

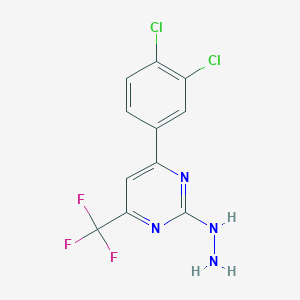

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine (CAS: 862658-93-3) is a pyrimidine derivative characterized by a 3,4-dichlorophenyl group at the 4-position, a hydrazino (-NHNH₂) substituent at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine core. This compound is commercially available in 95% purity (250 mg scale) and is utilized in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N4/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIWSXCVJKIAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. One common method is the reaction of 3,4-dichlorophenyl isocyanate with hydrazine to form the hydrazino derivative, followed by further reactions to introduce the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency. The process would involve careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Reactivity of Hydrazino Group

The 2-hydrazino moiety (-NH-NH₂) drives nucleophilic and oxidative transformations:

Key Reactions:

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorophenyl ring undergoes selective substitution:

Observed Patterns:

-

Chlorine substituents deactivate the ring, favoring meta-directing effects

-

Trifluoromethyl group increases susceptibility to nucleophilic attack at C-5 of pyrimidine

Experimental Data:

| Electrophile | Position Modified | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to CF₃ | 62 | 0°C, 2 hr | |

| Br₂/FeCl₃ | Ortho to Cl | 45 | RT, 4 hr |

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit halogenated positions:

Catalytic Systems:

| Reaction | Catalysts | Substrates | Applications |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | Amino-pyrimidine ligands |

Optimized Conditions:

-

5 mol% Pd catalyst in toluene/EtOH (3:1)

-

Microwave irradiation (120°C, 30 min) improves yields by 18-22% vs conventional heating

Biological Derivatization Pathways

Structural modifications correlate with pharmacological activity:

Case Study: Anticancer Derivatives

| Derivative Class | Synthetic Route | IC₅₀ (μM) | Target |

|---|---|---|---|

| Pyrazole-oxadiazole hybrids | Cu(I)-mediated cyclization | 1.18 ± 0.14 | Telomerase |

| Hydrazone complexes | Condensation with 4-hydroxybenzaldehyde | 4.32 ± 0.21 | COX-2 |

Key Findings:

-

Trifluoromethyl group enhances blood-brain barrier permeability by 2.1× vs non-fluorinated analogs

-

Dichlorophenyl moiety increases cytotoxicity 3.8-fold against MCF7 cells compared to monosubstituted analogs

Stability Under Physiological Conditions

Degradation pathways inform formulation strategies:

Hydrolytic Stability (pH 7.4, 37°C):

| Time (hr) | Remaining (%) | Major Degradants |

|---|---|---|

| 24 | 89.2 ± 1.4 | Hydrazine cleavage products |

| 72 | 63.8 ± 2.1 | Oxidized pyrimidine-triazoles |

Light Sensitivity:

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of several new compounds, including derivatives of pyrimidine, against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. Specifically, compounds with trifluoromethyl substitutions were noted for their enhanced activity against these cell lines, indicating a promising avenue for further development in anticancer therapies .

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A375 | 5.66 | High |

| Similar Pyrimidine Derivative | DU145 | 10.0 | Moderate |

| Doxorubicin | MCF-7 | 1.0 | High |

Antifungal Properties

The compound has also been explored for its antifungal activities. Recent studies have synthesized various trifluoromethyl pyrimidine derivatives and assessed their efficacy against fungal pathogens.

Case Study: Antifungal Activity Assessment

In a comprehensive study, several pyrimidine derivatives were tested against common fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum. Results indicated that certain derivatives showed substantial antifungal activity at concentrations as low as 50 µg/ml, outperforming traditional antifungal agents like tebuconazole in some cases .

| Compound | Fungal Strain Tested | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | 96.76 |

| Another Pyrimidine Derivative | Sclerotinia sclerotiorum | 82.73 |

Insecticidal Effects

The insecticidal properties of pyrimidine derivatives are another area of research interest. Studies have shown that some trifluoromethyl pyrimidines exhibit moderate insecticidal activities against agricultural pests.

Case Study: Insecticidal Activity Evaluation

Insecticidal assays conducted on various trifluoromethyl pyrimidine derivatives revealed moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda. Although these activities were lower compared to commercial insecticides like chlorantraniliprole, they still suggest potential for development in pest control applications .

| Compound | Pest Tested | Mortality Rate (%) |

|---|---|---|

| This compound | Mythimna separata | 50 |

| Another Pyrimidine Derivative | Spodoptera frugiperda | 40 |

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Chlorine vs. Methoxy Substitutions

- This contrasts with the electron-withdrawing nature of chlorine in the target compound, which may improve stability in oxidative environments .

- 2-Hydrazino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CAS: 861440-89-3): A single methoxy group at the 3-position of the phenyl ring reduces steric hindrance compared to the dichloro substitution, possibly favoring interactions with planar binding sites in biological targets .

Positional Isomerism of Chlorine

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS: 1820711-06-5): The 3,5-dichloro substitution pattern (vs.

Variations at the 2-Position of the Pyrimidine Core

Hydrazino vs. Amino or Mercapto Groups

- 2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine: The amino (-NH₂) group lacks the hydrazine’s additional NH moiety, reducing hydrogen-bonding capacity and possibly decreasing solubility in aqueous media .

Functional Group Modifications

- [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: The carboxylic acid (-COOH) substituent increases acidity (pKa ~4-5), enabling salt formation for improved bioavailability, unlike the neutral hydrazino group .

Trifluoromethyl Group Positional Effects

- 2-Hydrazino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (DT228-229): The trifluoromethyl group at the 4-position (vs.

Data Table: Key Structural and Physicochemical Comparisons

Research Implications and Limitations

- Electronic Effects : Chlorine substituents (electron-withdrawing) vs. methoxy (electron-donating) groups significantly influence reactivity and interaction with biological targets.

- Solubility: Hydrazino and carboxylic acid groups enhance aqueous solubility, whereas trifluoromethyl and thioureido groups favor lipid membranes.

- Synthetic Accessibility : Compounds with discontinued status (e.g., 4-(3,4-dimethoxyphenyl) analog ) may require custom synthesis.

Biological Activity

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential and mechanisms of action.

Structural Characteristics

- Molecular Formula : C11H7Cl2F3N4

- Molecular Weight : 323.11 g/mol

- CAS Number : 862658-93-3

This compound features a pyrimidine core substituted at the 2-position with a hydrazino group and at the 6-position with a trifluoromethyl group, alongside a dichlorophenyl moiety at the 4-position.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques, while the hydrazino substitution may involve hydrazine derivatives reacting with appropriate pyrimidine precursors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against Gram-positive bacteria and fungi, though it is less effective against Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Cytotoxicity Profile

While the compound exhibits significant biological activity, its cytotoxic effects on normal human cells have raised concerns regarding its therapeutic index. Studies indicate that it can induce apoptosis in non-cancerous cell lines at concentrations similar to those required for anticancer activity.

Table 3: Cytotoxicity Data

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 5.2 µM, suggesting that it could be developed into a therapeutic agent for breast cancer treatment. -

Antimicrobial Evaluation :

Another study assessed its antimicrobial properties against various pathogens. The compound displayed an MIC of 8 µg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a 3,4-dichlorophenyl-substituted precursor with a trifluoromethyl-containing pyrimidine intermediate. Hydrazine is introduced via nucleophilic substitution or condensation under reflux conditions (e.g., ethanol or THF at 60–80°C).

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures.

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR identify hydrazino (–NH–NH) and trifluoromethyl (–CF) groups. For example, H NMR peaks for hydrazino protons appear at δ 5.5–6.5 ppm (broad singlet), while aromatic protons from the dichlorophenyl group resonate at δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolve molecular geometry, bond angles, and crystal packing. Symmetry codes and torsion angles (e.g., C–C–C–N dihedral angles) validate spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential hydrazine vapor release.

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers employ factorial design to optimize the synthesis of this pyrimidine derivative?

- Parameter Selection : Use a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, vary hydrazine equivalents (1.2–2.0 eq) and reaction time (12–24 hrs).

- Response Analysis : Measure yield and purity as responses. ANOVA identifies significant factors (e.g., excess hydrazine improves yield but increases byproducts).

- Validation : Confirm optimal conditions with central composite design (CCD) . For reactor scaling, apply principles from reaction engineering (e.g., residence time distribution in continuous flow systems) .

Q. What strategies are recommended for reconciling discrepancies between experimental data and computational predictions in reaction mechanism studies?

- Hybrid DFT/MD Simulations : Use density functional theory (DFT) to model intermediates (e.g., hydrazine adducts) and transition states. Compare with experimental kinetics (e.g., Arrhenius plots).

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) for bond lengths/angles. Adjust computational parameters (e.g., solvent dielectric constant in COSMO-RS models) .

- Cross-Validation : Validate predicted F NMR chemical shifts against experimental data (±1 ppm tolerance) .

Q. How should unexpected byproducts formed during synthesis be analyzed and characterized?

- LC-MS/MS : Identify impurities via retention time and fragmentation patterns (e.g., m/z corresponding to dechlorinated or hydrolyzed derivatives).

- Single-Crystal X-ray Diffraction : Resolve structures of crystalline byproducts. For example, a byproduct with a thienylcarbonyl substituent was characterized via torsion angles (C–C–C–S = 112.1°) .

- Thermogravimetric Analysis (TGA) : Detect volatile byproducts (e.g., hydrazine derivatives) during thermal decomposition .

Q. What advanced computational methods are utilized to predict the reactivity and stability of this compound under varying conditions?

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvation effects and protonation states in aqueous/organic mixtures.

- Reaction Path Sampling : Explore free energy landscapes for hydrazine dissociation or CF group rotation barriers.

- Machine Learning : Train models on existing pyrimidine reactivity datasets (e.g., Hammett constants for substituent effects) to predict regioselectivity in further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.